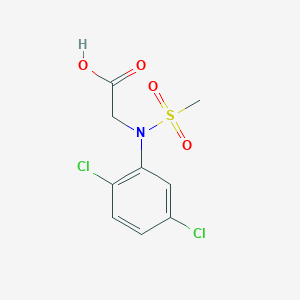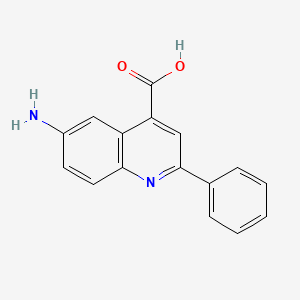![molecular formula C13H12Cl2N2O2 B2767116 5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide CAS No. 1153511-09-1](/img/structure/B2767116.png)
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMF-DCA and has a molecular formula of C15H14Cl2N2O2.
Mechanism Of Action
DMF-DCA works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme in the production of ATP, which is the main energy source for cells. By inhibiting PDK, DMF-DCA increases the activity of PDH, leading to an increase in ATP production and inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
DMF-DCA has been shown to have several biochemical and physiological effects. It can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. DMF-DCA can also inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which is a transcription factor that regulates the expression of genes involved in angiogenesis and cell survival.
Advantages And Limitations For Lab Experiments
One advantage of using DMF-DCA in lab experiments is that it is a relatively stable compound that can be easily synthesized. DMF-DCA also has a low toxicity profile, making it a safe compound to work with. However, one limitation of using DMF-DCA in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.
Future Directions
There are several future directions for research on DMF-DCA. One area of research is the development of new synthesis methods that can produce DMF-DCA in larger quantities. Another area of research is the optimization of DMF-DCA dosing and administration for cancer treatment. Additionally, further research is needed to explore the potential applications of DMF-DCA in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, DMF-DCA is a promising compound that has potential applications in cancer treatment and other fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and optimize its use in various applications.
Synthesis Methods
The synthesis of DMF-DCA involves the reaction of 5-methylfurfural with 3,5-dichloropyridine-4-carboxylic acid in the presence of a base and a catalyst. The resulting product is then treated with methylamine to form DMF-DCA.
Scientific Research Applications
DMF-DCA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DMF-DCA can inhibit the growth of cancer cells by targeting the mitochondria and inducing apoptosis. DMF-DCA has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
properties
IUPAC Name |
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-3-4-10(19-8)7-17(2)13(18)9-5-11(14)12(15)16-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOFLHSCIDSPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

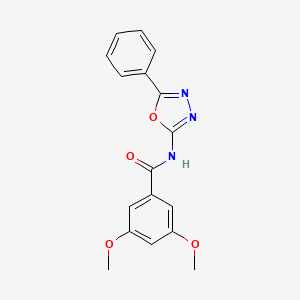
![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)
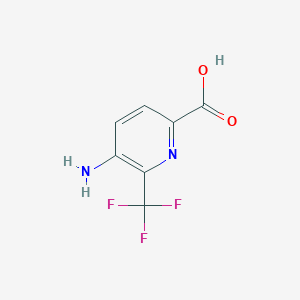
![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)
![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)
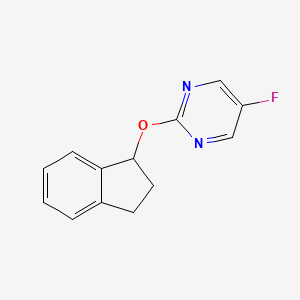
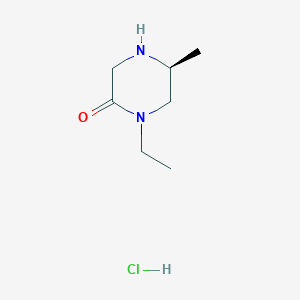
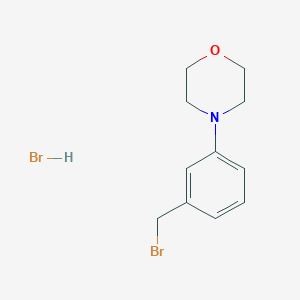
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)
